3-hydroxy-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 3-hydroxy-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one features a 2,5-dihydro-1H-pyrrol-2-one core substituted with:
- A 3-hydroxy group at position 2.
- A 4-methylbenzoyl moiety at position 3.
- A 4-isopropylphenyl group at position 4.
- A 1,3,4-thiadiazol-2-yl ring at position 1.
This structural arrangement confers distinct electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and materials science applications. Below, we compare it with structurally related compounds to elucidate structure-activity relationships (SARs) and functional differences.
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H21N3O3S/c1-13(2)15-8-10-16(11-9-15)19-18(20(27)17-6-4-14(3)5-7-17)21(28)22(29)26(19)23-25-24-12-30-23/h4-13,19,27H,1-3H3/b20-18+ |
InChI Key |
QXBYQHKCNHYPFC-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)C(C)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
Biological Activity
3-hydroxy-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Hydroxy group | Potential for hydrogen bonding and reactivity |
| Benzoyl group | Involvement in π-stacking interactions |
| Thiadiazole ring | Known for diverse pharmacological properties |
| Pyrrolidine structure | Contributes to the overall stability and reactivity |
Anticancer Properties
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures to this compound can inhibit the growth of various cancer cell lines.
- Cytotoxicity Against Cancer Cell Lines :
- A study by Alam et al. (2020) reported that thiadiazole derivatives exhibited significant cytotoxicity against lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Another investigation highlighted the antiproliferative activity of a series of thiadiazoles against breast carcinoma (T47D), colon carcinoma (HT-29), and other cancers, indicating a broad spectrum of activity .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through activation of caspases . This process often involves disrupting mitochondrial membrane potential and activating pro-apoptotic factors.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1/S or G2/M phases, leading to reduced proliferation .
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by their structural features:
Case Study 1: Anticancer Screening
In a screening study conducted by Yadagiri et al. (2015), a series of 1,3,4-thiadiazole derivatives were evaluated for their anticancer properties against multiple cell lines including HeLa and MDA-MB231. The results indicated that modifications in the thiadiazole structure led to varying degrees of antiproliferative activity with some compounds exhibiting GI50 values as low as 0.079 µM .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that certain derivatives could activate apoptotic pathways in HL-60 leukemia cells through caspase activation. This study provided insights into how structural modifications could enhance apoptotic signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key analogs and their substituent differences are summarized in Table 1:
Key Observations :
- Position 4 : The target compound’s 4-methylbenzoyl group balances electron-withdrawing (carbonyl) and electron-donating (methyl) effects. In contrast, the thiophene-carbonyl analog () introduces aromatic sulfur, enhancing π-π stacking but reducing polarity .
- Position 5: The 4-isopropylphenyl group in the target compound increases steric bulk and lipophilicity compared to the 3-phenoxyphenyl () and 3,4-dimethoxyphenyl () groups, which introduce oxygen-based hydrogen-bonding capacity .
- Thiadiazole Modifications : Methylation of the thiadiazole ring () may alter metabolic stability and electronic distribution compared to the unmodified thiadiazole in the target compound .
Spectroscopic Characterization
- 1H-NMR: The target compound’s isopropyl group exhibits a characteristic doublet (δ 1.2–1.4 ppm) and septet (δ 2.8–3.0 ppm), absent in analogs with methoxy or phenoxy groups. The 3-hydroxy proton resonates at δ 10–12 ppm, similar to analogs () .
- 13C-NMR :
Physicochemical Properties
Insights :
Computational Analysis
- Electron Density Topology : Multiwfn analysis () reveals stronger van der Waals interactions in the target compound due to isopropyl steric bulk, compared to planar thiophene analogs .
- Hardness (η) : Calculated η = 4.1 eV for the target compound, indicating moderate reactivity, while the 3,4-dimethoxyphenyl analog () has η = 3.7 eV, reflecting higher softness and nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
